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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor OD36's specificity against
other kinases, supported by experimental data. OD36 is a macrocyclic derivative that has been
identified as a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2
(RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its selectivity is crucial for its
application in targeted therapeutic research, particularly in inflammatory diseases and
fibrodysplasia ossificans progressiva (FOP).

Data Presentation: Kinase Inhibition Profile of OD36

The following table summarizes the quantitative data on OD36's inhibitory activity against its
primary targets and other kinases. The data indicates high potency for RIPK2 and ALK2, with
significantly less activity against a broader panel of kinases, highlighting its selectivity.
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Target Kinase Measurement Value (nM) Notes
Primary target,
RIPK2 IC50 5.3[1][2][3] indicating high
potency.
Primary target,
ALK2 (ACVR1) Kd 37[1] showing strong
binding affinity.
ALK2 (ACVR1) IC50 47[1]
A mutant form of ALK2
ALK2 R206H IC50 22[1] ] ]
associated with FOP.
Shows some activity
ALK1 Kd 90 against another BMP
type | receptor.
o Off-target kinase with
% Inhibition @ 100 o o
SIK2 M ~80%][3][4] significant inhibition at
n
higher concentrations.
o Off-target kinase with
% Inhibition @ 100 o o
ACVR2B M ~80%][4] significant inhibition at
n
higher concentrations.
o Off-target kinase with
% Inhibition @ 100 o o
ACVRL1 (ALK1) M ~80%][4] significant inhibition at
n
higher concentrations.
Showed minimal
effect on a panel of
) ) o 366 other protein
Broad Kinase Panel % of Kinases Minimal ]
kinases,
demonstrating high
selectivity[4].
Experimental Protocols
© 2026 BenchChem. All rights reserved. 2/7 Tech Support


http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1178
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The kinase specificity of OD36 is typically determined using a comprehensive kinase panel
screening assay, such as the KINOMEscan™ platform. This method provides a quantitative
measure of the interactions between a test compound and a large number of kinases.

KINOMEscan™ Competition Binding Assay

Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound
(OD36) against a large panel of purified kinases.

Principle: This is an in vitro, ATP-independent, competition-based binding assay. The ability of a
test compound to compete with an immobilized, active-site directed ligand for binding to a
DNA-tagged kinase is measured. The amount of kinase captured on the solid support is
quantified using quantitative PCR (QPCR) of the DNA tag. A lower amount of captured kinase in
the presence of the test compound indicates stronger binding.

Methodology:
e Preparation of Components:

o Kinases: A large panel of human kinases (e.g., over 450) are individually tagged with a
unigue DNA sequence.

o Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support
(e.g., streptavidin-coated beads).

o Test Compound: OD36 is serially diluted to a range of concentrations.
o Assay Reaction:

o The DNA-tagged kinase, the immobilized ligand, and the test compound (OD36) are
combined in a buffer solution in the wells of a microplate.

o The mixture is incubated to allow the binding interactions to reach equilibrium.
e Separation and Washing:

o The solid support with the bound kinase is separated from the unbound components.
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o The solid support is washed to remove any non-specifically bound kinase.

e Quantification:

o The amount of kinase bound to the solid support is determined by quantifying the attached
DNA tag using qPCR.

o Data Analysis:

o The amount of kinase captured in the presence of the test compound is compared to a
control sample (e.g., DMSO).

o For single-concentration screening, the result is often expressed as "percent of control,”
where a lower percentage indicates stronger inhibition.

o For determining binding affinity, the data from the serial dilutions are used to generate a
dose-response curve, from which the dissociation constant (Kd) is calculated.

Visualizations
Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for determining the kinase
specificity of OD36 using a competition binding assay like KINOMEscan™.
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Assay Components

DNA-Tagged Kinase Immobilized Ligand OD36 (Test Compound)

Experimergal Process

y

Incubation:
Components are mixed to
allow competitive binding.

Equilibrium Reached

Separation & Washing:
Unbound components
are removed.

;

Quantification:
Bound kinase is measured
via qPCR of DNA tag.

Data Analysis & Results

Comparison to Control:
Signal is compared to
DMSO control.

alculation

Output:
- Percent Inhibition
- Binding Affinity (Kd)

Click to download full resolution via product page

Caption: KINOMEscan™ experimental workflow for OD36 kinase specificity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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